2-[[1-(3-Methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
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Description
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides .
Synthesis Analysis
The synthesis of azetidines often involves reactions such as the aza-Michael addition . For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of azetidines can be analyzed using various spectroscopic techniques, including 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
Azetidines can undergo a variety of chemical reactions. For instance, the Suzuki–Miyaura cross-coupling reaction can be used for the synthesis and diversification of novel heterocyclic amino acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary widely depending on their specific structures. For example, some azetidines are solid at room temperature .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[1-(3-methoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12-6-7-16(21)20(18-12)11-13-9-19(10-13)17(22)14-4-3-5-15(8-14)23-2/h3-8,13H,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWIOHNTZZHSPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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